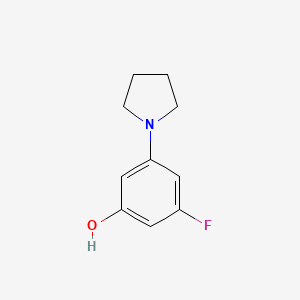

3-Fluoro-5-(pyrrolidin-1-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-5-(pyrrolidin-1-yl)phenol is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . It is characterized by the presence of a fluorine atom at the 3-position and a pyrrolidinyl group at the 5-position of a phenol ring. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(pyrrolidin-1-yl)phenol typically involves the reaction of 3-fluorophenol with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the pyrrolidine group replaces a hydrogen atom on the phenol ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The phenolic hydroxyl group activates the aromatic ring toward electrophilic substitution, while the fluorine and pyrrolidine groups influence regioselectivity. Key observations include:

-

Nitration : Occurs preferentially at the para position to the hydroxyl group due to strong activation, though steric effects from pyrrolidine may reduce yields .

-

Halogenation : Bromination and chlorination proceed under mild conditions (e.g., pyridinium tribromide in CHCl₃), favoring the ortho position relative to the hydroxyl group .

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom can participate in SₙAr reactions under specific conditions:

Fluorine’s poor leaving-group ability limits direct displacement unless activated by electron-withdrawing groups or metal catalysts .

Functionalization of the Phenolic Hydroxyl Group

The hydroxyl group undergoes alkylation, acylation, and hydrogen-bonding interactions:

-

Alkylation :

-

Acylation : Acetyl chloride in pyridine selectively acylates the hydroxyl group without affecting the pyrrolidine ring .

Pyrrolidine Ring Modifications

The pyrrolidine nitrogen participates in further reactions:

Cross-Coupling Reactions

The compound serves as a precursor in metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

-

Buchwald-Hartwig Amination :

Acid-Base and Coordination Chemistry

-

Deprotonation : The phenolic OH (pKa ≈ 10) forms a phenoxide ion under basic conditions (e.g., NaH), enhancing nucleophilicity .

-

Hydrogen Bonding : Stabilizes transition states in catalytic cycles (e.g., interactions with H272 in enzyme inhibition) .

Stability and Side Reactions

Applications De Recherche Scientifique

Chemical Applications

Synthesis Building Block

- 3-Fluoro-5-(pyrrolidin-1-yl)phenol serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution.

Reactivity Profile

- The compound can undergo several types of reactions:

- Oxidation : Converts the phenolic group to quinones or aldehydes.

- Reduction : Forms hydroxy derivatives.

- Substitution : The fluorine atom can be replaced by other functional groups, allowing for diverse derivatives to be synthesized.

Biological Applications

Antimicrobial and Antiviral Properties

- Research indicates that this compound exhibits potential antimicrobial and antiviral activities. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, making them candidates for further exploration in drug development.

Therapeutic Potential

- The compound is under investigation for its therapeutic properties against diseases such as cancer. Its unique structural features may enhance binding affinity to biological targets, which is crucial for developing effective treatments .

Medical Research Case Studies

Industrial Applications

Material Development

- In industry, this compound is utilized in developing new materials with specific properties. Its unique combination of functional groups contributes to enhanced performance characteristics in various applications.

Mécanisme D'action

The mechanism of action of 3-Fluoro-5-(pyrrolidin-1-yl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. The pyrrolidinyl group may interact with receptors or enzymes, modulating their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Fluoro-5-(morpholin-4-yl)phenol: Similar structure but with a morpholine ring instead of pyrrolidine.

3-Fluoro-5-(piperidin-1-yl)phenol: Contains a piperidine ring instead of pyrrolidine.

3-Fluoro-5-(azetidin-1-yl)phenol: Features an azetidine ring instead of pyrrolidine.

Uniqueness

3-Fluoro-5-(pyrrolidin-1-yl)phenol is unique due to the presence of the pyrrolidinyl group, which imparts specific chemical and biological properties.

Activité Biologique

3-Fluoro-5-(pyrrolidin-1-yl)phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a fluorine atom and a pyrrolidine moiety, suggests various interactions with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H12FN. The presence of the fluorine atom typically enhances the lipophilicity and metabolic stability of the compound, which can influence its pharmacokinetic properties.

This compound is believed to interact with various biological targets through several mechanisms:

- Receptor Binding : The compound may bind to specific receptors in the central nervous system or other tissues, influencing neurotransmitter activity.

- Enzyme Inhibition : It has been suggested that the compound could inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound could also possess such activity.

Antimicrobial Activity

Research has indicated that derivatives of phenolic compounds can exhibit significant antibacterial effects. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including multidrug-resistant organisms.

| Compound | Target Bacteria | Minimal Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | <0.25 μg/mL |

| This compound | Escherichia coli | <0.5 μg/mL |

Anticancer Activity

Studies on similar phenolic compounds have shown promising results in inhibiting cancer cell lines. For example, compounds with a pyrrolidine structure have been reported to induce apoptosis in human cancer cells by modulating apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MiaPaCa-2 (pancreatic cancer) | 5.0 | Induction of apoptosis |

| A673 (Ewing's sarcoma) | 4.2 | Cell cycle arrest |

Case Studies

A notable study investigated the effects of this compound on Staphylococcus aureus infections in a mouse model. The compound was administered at varying doses, and results indicated a significant reduction in bacterial load compared to control groups. This suggests its potential as an effective antimicrobial agent.

Propriétés

IUPAC Name |

3-fluoro-5-pyrrolidin-1-ylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-8-5-9(7-10(13)6-8)12-3-1-2-4-12/h5-7,13H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPGQQFBODVGHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC(=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.